molecular formula C7H7NO3 B142376 4-Amino-3-hydroxybenzoic acid CAS No. 2374-03-0

4-Amino-3-hydroxybenzoic acid

Cat. No.: B142376
CAS No.: 2374-03-0
M. Wt: 153.14 g/mol
InChI Key: NFPYJDZQOKCYIE-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzoic acid is a versatile organic compound with the molecular formula C₇H₇NO₃. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a hydroxy group at the third position on the benzene ring. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and dye production .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions to form various quinones and other oxidized derivatives.
  • Reduction:

    • The compound can be reduced to form derivatives with altered functional groups, such as amines and alcohols.
  • Substitution:

    • It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic amino acid that has been found to inhibit the growth of cancer cells by binding to specific cell surface receptors . This binding causes the cancer cells to detach from their surroundings and die .

Mode of Action

The compound interacts with its targets, the cell surface receptors, causing them to detach from their surroundings. This detachment leads to the death of the cancer cells . The specific interaction between 4,3-AHBA and its targets is still under investigation.

Biochemical Pathways

4,3-AHBA is produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of Corynebacterium glutamicum . Six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains, which were then screened for the production of 4,3-AHBA by culturing with glucose as a carbon source . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . More research is needed to fully understand the ADME properties of 4,3-AHBA and their impact on its bioavailability.

Result of Action

The primary result of 4,3-AHBA’s action is the inhibition of cancer cell growth. By binding to specific cell surface receptors, 4,3-AHBA causes cancer cells to detach from their surroundings and die . This makes 4,3-AHBA a potential drug for treating metastatic colorectal cancer .

Biochemical Analysis

Biochemical Properties

4-Amino-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of polybenzoxazole polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 4-hydroxybenzoate 3-hydroxylase (PHBH) enzymes, which catalyze the hydroxylation of 4-aminobenzoic acid to produce this compound . These interactions are crucial for the biosynthesis of high-performance materials from biomass resources.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Additionally, it has been shown to affect the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. For example, it binds to the active site of 4-hydroxybenzoate 3-hydroxylase, facilitating the hydroxylation of 4-aminobenzoic acid . This binding interaction is essential for the production of this compound and its subsequent utilization in biochemical pathways. Additionally, it inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, in Corynebacterium glutamicum, the production of this compound from glucose was monitored over a period of 96 hours, indicating its stability and sustained production . Additionally, its degradation products and their impact on cellular processes have been studied to understand its long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, it exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher dosages, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced through the hydroxylation of 4-aminobenzoic acid by 4-hydroxybenzoate 3-hydroxylase enzymes . In Bordetella sp. strain 10d, it is metabolized via a modified meta-cleavage pathway, involving enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase . These metabolic pathways highlight the role of this compound in various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it has been shown to interact with transporters that facilitate its uptake and distribution within bacterial cells . Additionally, its accumulation in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in various applications.

Comparison with Similar Compounds

  • 3-Hydroxy-4-aminobenzoic acid
  • 2-Amino-5-hydroxybenzoic acid
  • 4-Aminobenzoic acid
  • 3-Hydroxybenzoic acid

Comparison:

  • 3-Hydroxy-4-aminobenzoic acid: Similar in structure but with the positions of the amino and hydroxy groups reversed. It has different reactivity and applications.
  • 2-Amino-5-hydroxybenzoic acid: The amino and hydroxy groups are positioned differently, leading to variations in chemical behavior and uses.
  • 4-Aminobenzoic acid: Lacks the hydroxy group, which significantly alters its chemical properties and applications.
  • 3-Hydroxybenzoic acid: Lacks the amino group, affecting its reactivity and potential uses .

4-Amino-3-hydroxybenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-amino-3-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYJDZQOKCYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90178409
Record name 4-Amino-3-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 4-Amino-3-hydroxybenzoic acid
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Vapor Pressure

0.000004 [mmHg]
Record name 4-Amino-3-hydroxybenzoic acid
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CAS No.

2374-03-0
Record name 4-Amino-3-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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